1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one
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Overview
Description
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and triazine rings in its structure contributes to its versatility and potential in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Bromohydrazone Method: This approach utilizes bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound.
Multistep Synthesis: A series of reactions involving various intermediates can be employed to synthesize the compound.
Transition Metal Mediated Synthesis: Transition metals such as palladium or copper can be used to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For example, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been developed, utilizing simple building blocks and achieving a yield of 55% .
Chemical Reactions Analysis
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is a key structural motif in several drugs, including antiviral and anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer treatment, it may act as an inhibitor of specific kinases, disrupting cell signaling pathways and inhibiting tumor growth .
Comparison with Similar Compounds
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that also contains a pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an ethanone group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5(13)8-10-7(9)6-3-2-4-12(6)11-8/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
BOHBSTCJVFMPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN2C=CC=C2C(=N1)N |
Origin of Product |
United States |
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